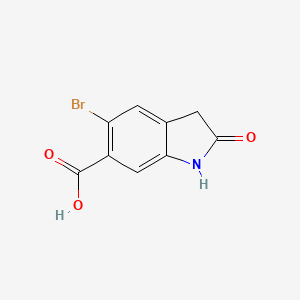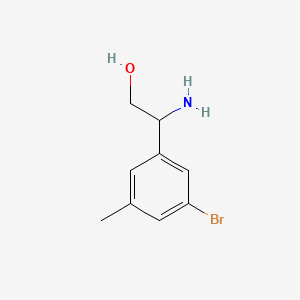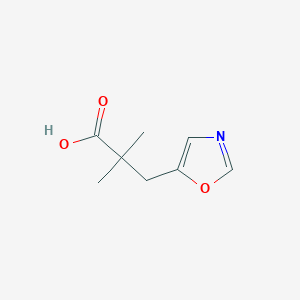
5-Methylazocan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylazocan-5-ol: is an organic compound that belongs to the class of azocanes, which are eight-membered nitrogen-containing heterocycles The presence of a hydroxyl group (-OH) on the fifth carbon atom and a methyl group (-CH₃) on the same carbon makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylazocan-5-ol can be achieved through several synthetic routes One common method involves the cyclization of a suitable precursor containing nitrogen and hydroxyl functionalities
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions: 5-Methylazocan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 5-Methylazocan-5-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving nitrogen-containing heterocycles.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylazocan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the nitrogen atom in the azocane ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Azocane: The parent compound without the methyl and hydroxyl groups.
5-Methylazocane: Similar structure but lacks the hydroxyl group.
5-Hydroxyazocane: Similar structure but lacks the methyl group.
Uniqueness: 5-Methylazocan-5-ol is unique due to the presence of both the methyl and hydroxyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
5-methylazocan-5-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10)4-2-6-9-7-3-5-8/h9-10H,2-7H2,1H3 |
InChI Key |
KRZXBLFDOYCDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


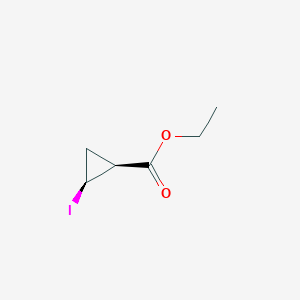
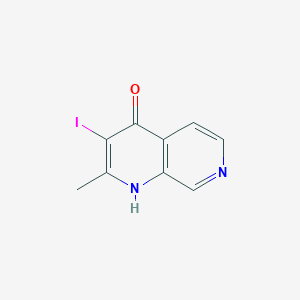
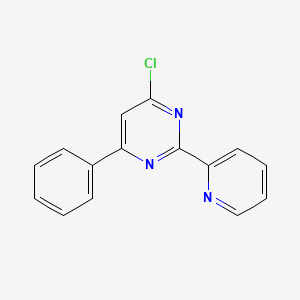
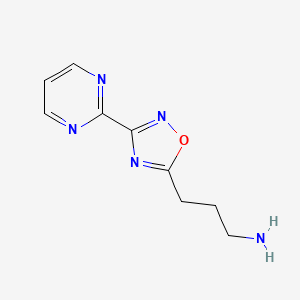
![7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B12983152.png)

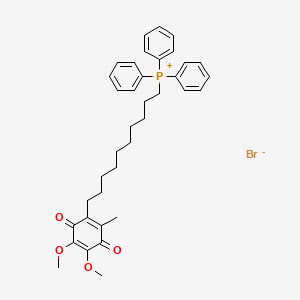
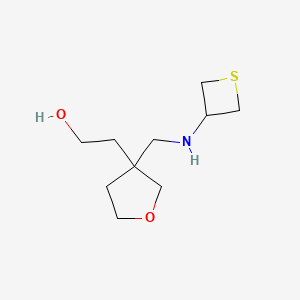
![4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B12983189.png)
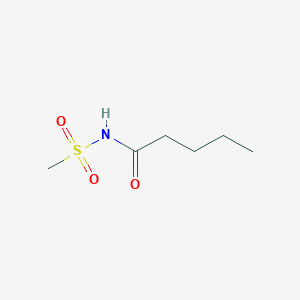
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole](/img/structure/B12983199.png)
